![molecular formula C19H26N4O4S2 B2740359 N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide CAS No. 887209-17-8](/img/structure/B2740359.png)
N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an amide, a thiadiazole ring, and ether groups. The presence of these groups can influence the compound’s reactivity and properties. The compound also contains a 3,4-dimethoxyphenethyl group, which is a common motif in many bioactive molecules .
Molecular Structure Analysis
The molecular structure of the compound would be influenced by the presence of the functional groups. The amide group can participate in hydrogen bonding, the thiadiazole ring can contribute to aromaticity and stability, and the ether groups can influence polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of polar groups like the amide and ether groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of new compounds with potential application in photodynamic therapy for cancer treatment have been reported. For instance, compounds like zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base were synthesized and characterized. These compounds demonstrated useful properties as photosensitizers, including good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Herbicidal Activity
Research into the design and synthesis of compounds with herbicidal activity includes the development of novel thiadiazolopyrimidine derivatives. These compounds demonstrated moderate inhibitory activities and selectivities against various weeds, indicating the potential for optimization and application in agriculture to manage weed growth (Duan, Zhao, & Zhang, 2010).
Antimicrobial Properties
Compounds containing the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antimicrobial properties. These studies revealed the potential of thiadiazole derivatives as antibacterial and antifungal agents, highlighting their therapeutic effects across a range of pathological conditions including infections (Ameen & Qasir, 2017).
Potential Anticancer Activity
The synthesis of novel compounds with potential anticancer activity, such as Schiff’s bases containing a thiadiazole scaffold and benzamide groups, has been reported. These compounds exhibited promising in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Some of these synthesized compounds showed GI50 values comparable to the standard drug Adriamycin, underscoring their potential as anticancer agents (Tiwari et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S2/c1-12(2)9-16(24)21-18-22-23-19(29-18)28-11-17(25)20-8-7-13-5-6-14(26-3)15(10-13)27-4/h5-6,10,12H,7-9,11H2,1-4H3,(H,20,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNJOJKLOMSUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.